Cas no 872621-04-0 (N-(5-{(pyridin-2-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-3-(trifluoromethyl)benzamide)

N-(5-{(Pyridin-2-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-3-(trifluoromethyl)benzamide is a specialized heterocyclic compound featuring a 1,3,4-oxadiazole core functionalized with a pyridinylmethylthio group and a trifluoromethylbenzamide moiety. This structure confers potential utility in medicinal chemistry and agrochemical research due to its unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole and pyridine components may contribute to binding interactions in biological systems. The compound’s modular design allows for further derivatization, making it a versatile intermediate for the development of bioactive molecules. Its synthetic accessibility and structural features suggest applicability in the study of enzyme inhibitors or receptor modulators.
N-(5-{(pyridin-2-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-3-(trifluoromethyl)benzamide structure
872621-04-0 structure
Product name:N-(5-{(pyridin-2-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-3-(trifluoromethyl)benzamide
CAS No:872621-04-0
MF:C17H13F3N4O2S
MW:394.370932340622
CID:5815620
PubChem ID:7162134

N-(5-{(pyridin-2-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-3-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
    • F1885-0567
    • AKOS024617733
    • 872621-04-0
    • N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide
    • N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
    • N-(5-{(pyridin-2-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-3-(trifluoromethyl)benzamide
    • Inchi: 1S/C17H13F3N4O2S/c18-17(19,20)12-5-3-4-11(8-12)15(25)22-9-14-23-24-16(26-14)27-10-13-6-1-2-7-21-13/h1-8H,9-10H2,(H,22,25)
    • InChI Key: QMDNXCXCLZGAIL-UHFFFAOYSA-N
    • SMILES: C(NCC1=NN=C(SCC2=NC=CC=C2)O1)(=O)C1=CC=CC(C(F)(F)F)=C1

Computed Properties

  • Exact Mass: 394.07113133g/mol
  • Monoisotopic Mass: 394.07113133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 497
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 106Ų

N-(5-{(pyridin-2-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-3-(trifluoromethyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1885-0567-10μmol
N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide
872621-04-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1885-0567-10mg
N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide
872621-04-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1885-0567-2μmol
N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide
872621-04-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1885-0567-2mg
N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide
872621-04-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1885-0567-4mg
N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide
872621-04-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1885-0567-1mg
N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide
872621-04-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1885-0567-3mg
N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide
872621-04-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1885-0567-5mg
N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide
872621-04-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1885-0567-5μmol
N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide
872621-04-0 90%+
5μl
$63.0 2023-05-17

N-(5-{(pyridin-2-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-3-(trifluoromethyl)benzamide Related Literature

Additional information on N-(5-{(pyridin-2-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-3-(trifluoromethyl)benzamide

Comprehensive Overview of N-(5-{(pyridin-2-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-3-(trifluoromethyl)benzamide (CAS No. 872621-04-0)

N-(5-{(pyridin-2-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-3-(trifluoromethyl)benzamide, with the CAS number 872621-04-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of a 1,3,4-oxadiazole core, a pyridinylmethylsulfanyl moiety, and a trifluoromethylbenzamide group, making it a versatile scaffold for drug discovery and material science applications. Researchers are particularly interested in its potential as a kinase inhibitor or antimicrobial agent, aligning with current trends in targeting resistant pathogens and cancer therapeutics.

The structural complexity of CAS 872621-04-0 allows for diverse interactions with biological targets. The 1,3,4-oxadiazole ring is known for its electron-rich properties, which enhance binding affinity to enzymes and receptors. Meanwhile, the trifluoromethyl group improves metabolic stability and lipophilicity, critical factors in optimizing drug-like properties. Recent studies highlight its relevance in fragment-based drug design (FBDD), a hot topic in medicinal chemistry, where small molecular fragments are used to build high-affinity ligands.

In the context of AI-driven drug discovery, N-(5-{(pyridin-2-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-3-(trifluoromethyl)benzamide exemplifies how computational tools can predict bioactivity and optimize synthetic routes. Platforms like AlphaFold and quantum chemistry simulations are increasingly employed to model such compounds, addressing common search queries like "how to predict drug-likeness" or "computational approaches for heterocyclic compounds." This synergy between experimental and in silico methods accelerates the development of novel therapeutics.

From a synthetic perspective, the compound’s sulfanyl linker and oxadiazole ring offer modularity for derivatization, a key advantage for high-throughput screening (HTS) campaigns. Its CAS registry number 872621-04-0 ensures precise identification in chemical databases, facilitating patent searches and regulatory compliance—a frequent concern for industrial chemists. Environmental and green chemistry considerations also apply, as researchers explore solvent-free or catalytic methods to synthesize such heterocycles sustainably.

Market trends indicate growing demand for trifluoromethylated compounds, driven by their prevalence in blockbuster drugs like Celecoxib and Fluoxetine. CAS 872621-04-0 fits this niche, with potential applications in central nervous system (CNS) disorders or inflammation—topics frequently searched in conjunction with "new trifluoromethyl drugs." Its pyridine-thioether segment further expands utility, as similar structures appear in crop protection agents, aligning with agrochemical innovation.

In summary, N-(5-{(pyridin-2-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-3-(trifluoromethyl)benzamide represents a multifaceted compound with broad interdisciplinary relevance. Its CAS No. 872621-04-0 serves as a gateway for researchers exploring structure-activity relationships (SAR), cheminformatics, and precision medicine. As the scientific community prioritizes targeted therapies and sustainable synthesis, this molecule stands at the intersection of innovation and practicality.

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